molecular formula C9H9NS B1670803 (1-Isothiocyanatoethyl)benzene CAS No. 32393-32-1

(1-Isothiocyanatoethyl)benzene

Cat. No.: B1670803
CAS No.: 32393-32-1
M. Wt: 163.24 g/mol
InChI Key: QQCJPTVZIZVKEZ-UHFFFAOYSA-N
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Description

1-Phenylethyl isothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is known for its potential chemopreventive properties, particularly in relation to cancer . The compound is derived from gluconasturtiin through the action of the enzyme myrosinase .

Mechanism of Action

Target of Action

PEITC has been found to interact with a variety of targets, including Actin, ATP synthase subunits, Cytochrome b5 type B, and others . These targets play crucial roles in cellular processes such as cell structure, energy production, and metabolism .

Mode of Action

PEITC interacts with its targets to induce changes in cellular processes. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . It also induces apoptosis in cancer cells and inhibits cell cycle progression .

Pharmacokinetics

The pharmacokinetic features of PEITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is mediated by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid .

Result of Action

The molecular and cellular effects of PEITC’s action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione . It also downregulates the estrogen receptor, decreases sensitivity to estrogen, and inhibits tumor metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PEITC. For instance, the dietary intake of PEITC has shown therapeutic and preventive effects on various pathologies . Moreover, the plant produces PEITC in response to specific stress situations, as it presents biocidal activity against various pathogens .

Biochemical Analysis

Biochemical Properties

1-Phenylethyl isothiocyanate has been shown to interact with various enzymes, proteins, and other biomolecules. It is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of 1-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .

Cellular Effects

1-Phenylethyl isothiocyanate has been reported to have various effects on cells. It has been shown to inhibit cell proliferation through cell cycle arrest and tumor cell apoptosis . It also has antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .

Molecular Mechanism

At the molecular level, 1-Phenylethyl isothiocyanate exerts its effects through several mechanisms. It can induce cancer cell apoptosis by upregulating apoptotic genes, cause cell cycle arrest at the G2/M phase by generating reactive oxygen species and depleting intracellular glutathione, downregulate the estrogen receptor, decrease sensitivity to estrogen, and inhibit tumor metastasis .

Dosage Effects in Animal Models

In animal models, the effects of 1-Phenylethyl isothiocyanate have been shown to vary with different dosages. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen .

Metabolic Pathways

1-Phenylethyl isothiocyanate is involved in various metabolic pathways. It is metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of 1-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .

Transport and Distribution

The transport and distribution of 1-Phenylethyl isothiocyanate within cells and tissues are mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .

Chemical Reactions Analysis

Properties

IUPAC Name

1-isothiocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJPTVZIZVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947112
Record name (1-Isothiocyanatoethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1
Record name (1-Isothiocyanatoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4478-92-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, (alpha-methylbenzyl) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Methylbenzyl isothiocyanate
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Record name D-alpha-Methylbenzyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-alpha-Methylbenzyl isothiocyanate
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Record name WLN: SCNY1&R
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Isothiocyanatoethyl)benzene
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Record name ALPHA-METHYLBENZYL ISOTHIOCYANATE
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Record name (1-isothiocyanatoethyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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